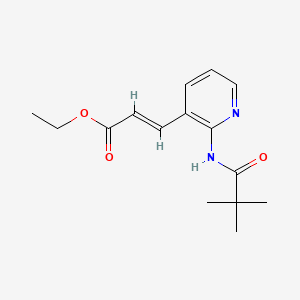

Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate

CAS No.: 882029-13-2

Cat. No.: VC3039752

Molecular Formula: C15H20N2O3

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882029-13-2 |

|---|---|

| Molecular Formula | C15H20N2O3 |

| Molecular Weight | 276.33 g/mol |

| IUPAC Name | ethyl 3-[2-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate |

| Standard InChI | InChI=1S/C15H20N2O3/c1-5-20-12(18)9-8-11-7-6-10-16-13(11)17-14(19)15(2,3)4/h6-10H,5H2,1-4H3,(H,16,17,19) |

| Standard InChI Key | FRJWOJJLXVTBCQ-UHFFFAOYSA-N |

| Isomeric SMILES | CCOC(=O)/C=C/C1=C(N=CC=C1)NC(=O)C(C)(C)C |

| SMILES | CCOC(=O)C=CC1=C(N=CC=C1)NC(=O)C(C)(C)C |

| Canonical SMILES | CCOC(=O)C=CC1=C(N=CC=C1)NC(=O)C(C)(C)C |

Introduction

Chemical Structure and Properties

Structural Identification

Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate is characterized by the following identifiers:

| Property | Value |

|---|---|

| IUPAC Name | ethyl (E)-3-[2-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate |

| Common Name | Ethyl 3-(2-pivalamidopyridin-3-yl)acrylate |

| Molecular Formula | C₁₅H₂₀N₂O₃ |

| Molecular Weight | 276.34 g/mol |

| CAS Number | 882029-13-2 |

| InChI Key | FRJWOJJLXVTBCQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C=CC1=C(NC(=O)C(C)(C)C)N=CC=C1 |

| PubChem CID | 44721296 |

| MDL Number | MFCD07781145 |

The compound features a pyridine ring with a trimethylacetamido (also known as pivalamido) group at the 2-position and an acrylate ester extending from the 3-position . The term "trimethylacetamido" refers to the 2,2-dimethylpropanoylamino group, which contains a tertiary carbon attached to three methyl groups.

Physical and Chemical Properties

The physical and chemical properties of Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate influence its application potential and handling requirements:

| Property | Value |

|---|---|

| Physical State | Solid |

| Boiling Point | 443.5°C |

| Flash Point | 222°C |

These elevated thermal properties suggest low volatility and high thermal stability, which are advantageous characteristics for applications requiring processing at elevated temperatures . The compound's stability is partially attributed to the steric hindrance provided by the bulky trimethylacetamido group.

Structural Isomers and Related Compounds

An important structural isomer of this compound is Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate (CAS: 912760-85-1), where the trimethylacetamido group is positioned at the 4-position of the pyridine ring rather than the 2-position . This positional isomerism significantly affects the compound's biological activity and chemical reactivity due to altered electronic distribution and steric environments.

Other structurally related compounds include:

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| Ethyl (E)-3-(2-Pyridyl)acrylate | 70526-11-3 | Lacks trimethylacetamido group |

| Ethyl 3-(2-methoxy-3-pyridyl)acrylate | 912760-91-9 | Contains methoxy instead of trimethylacetamido |

These structural variations provide valuable comparative insights for structure-activity relationship studies .

Biological Activity

Antimicrobial Properties

Research has demonstrated that Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Laboratory studies have established the following minimum inhibitory concentrations:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's antimicrobial mechanism likely involves interactions with bacterial cell membranes or inhibition of essential bacterial enzymes. The presence of the pyridine ring, a common feature in many antimicrobial agents, contributes significantly to this activity.

Anticancer Properties

In vitro studies have demonstrated that Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate possesses anticancer properties through its ability to inhibit the proliferation of cancer cell lines. The compound exhibits significant cytotoxic effects through mechanisms that include:

-

Induction of apoptosis in cancer cells

-

Inhibition of specific signaling pathways associated with tumor growth

-

Potential disruption of cancer cell metabolism

These findings suggest potential applications in anticancer drug development, particularly as a lead compound for further structural optimization.

Synthesis and Preparation Methods

Transition Metal-Catalyzed Coupling

Ruthenium-catalyzed oxidative alkenylation enables regioselective coupling of appropriately substituted pyridine derivatives with acrylates. This approach typically employs [RuCl₂(p-cymene)]₂ as a catalyst under aqueous conditions at temperatures between 80–100°C . The reaction proceeds through C–H activation, allowing for direct functionalization of the pyridine ring.

Condensation Reactions

Knoevenagel condensation using cyanoacrylates and aldehydes represents another viable synthetic route. This approach requires base catalysis (e.g., piperidine) and careful control of solvent polarity to achieve the desired E/Z selectivity in the final product.

Amine Addition-Esterification Sequence

A patent describing the preparation of related compounds suggests a potential route involving the reaction of 2-aminopyridine with ethyl acrylate, followed by acylation with pivaloyl chloride . This method could be adapted with appropriate modifications for the synthesis of Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate.

Purification Techniques

The purification of Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate typically involves:

-

Reduced pressure concentration of reaction mixtures (40-45°C, 0.09-0.1 MPa)

-

Column chromatography using silica gel or alumina supports

-

Recrystallization from appropriate solvent systems

These procedures yield the final product with a purity suitable for research applications .

Applications in Scientific Research

Medicinal Chemistry

Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate serves as a valuable research tool in medicinal chemistry, particularly in the following areas:

-

As a lead compound in the development of novel anticancer agents

-

In the exploration of new antimicrobial compounds, especially those targeting resistant strains

-

As a structural building block for more complex bioactive molecules

The compound's dual biological activities (antimicrobial and anticancer) make it particularly interesting for medicinal chemistry research focused on multi-target drug design.

Polymer Science

In polymer science, this compound has demonstrated significant utility:

-

As a monomer in the synthesis of specialty polymers

-

In the production of coatings and adhesives with enhanced properties

-

For the creation of polymeric materials with improved mechanical characteristics

When polymerized, the compound forms films with excellent adhesion properties and chemical resistance. Its incorporation into acrylic copolymers enhances mechanical properties and thermal stability, as evidenced by the following polymer characteristics:

| Property | Value |

|---|---|

| Glass Transition Temperature | 70°C |

| Tensile Strength | 30 MPa |

| Elongation at Break | 200% |

Material Engineering

Research in material science has utilized Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate for creating advanced materials with tailored properties:

-

Smart materials with enhanced responsiveness to environmental stimuli (temperature, pH)

-

Drug delivery systems that release therapeutic agents in response to specific triggers

-

Materials with improved durability under challenging environmental conditions

The compound's structural features, particularly the combination of the pyridine ring and the acrylate group, contribute to these unique material properties.

Analytical Chemistry

In analytical chemistry, the compound has applications as a derivatizing agent to improve the detection limits of certain analytes in complex mixtures. Its ability to form stable conjugates enhances the sensitivity and resolution of chromatographic analyses.

Structure-Activity Relationships

Key Structural Features Influencing Activity

The biological and chemical activities of Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate are influenced by several structural features:

-

The 2-trimethylacetamido group introduces significant steric hindrance, which may slow hydrolysis of the ester group compared to simpler esters

-

The pyridine ring with an acetamido substituent enhances binding to biological targets through hydrogen bonding and π-π interactions

-

The position of the trimethylacetamido group (2-position) appears optimal for certain biological activities compared to the 4-position isomer

-

The acrylate group enables participation in Michael additions and polymerization reactions

These structure-activity relationships provide valuable insights for the rational design of derivatives with enhanced properties.

Comparative Analysis with Structural Analogs

A comparative analysis of Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate with its structural analogs reveals important differences in their properties and potential applications:

| Compound | Key Structural Difference | Influence on Properties/Activity |

|---|---|---|

| Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate | Trimethylacetamido at 4-position | Different hydrogen bonding potential, altered biological target interactions |

| Ethyl (E)-3-(2-Pyridyl)acrylate | Lacks trimethylacetamido group | More reactive, less sterically hindered, different biological activity profile |

| Ethyl 3-(2-methoxy-3-pyridyl)acrylate | Methoxy instead of trimethylacetamido | Different electronic properties, altered hydrogen bonding capability |

This comparative analysis highlights the critical role of the trimethylacetamido group and its position in determining the compound's biological activity and chemical reactivity .

Characterization Methods

Spectroscopic Analysis

Several spectroscopic techniques are valuable for characterizing Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy reveals key structural features of the compound, with characteristic signals for:

-

Pyridine ring protons (δ 7.5–8.5 ppm)

-

Acrylate vinyl protons (δ 6.3–6.8 ppm, J = 16 Hz for trans coupling)

-

Trimethylacetamido methyl groups (δ 1.2–1.4 ppm)

-

Ethyl ester protons (quartet at δ ~4.2 ppm and triplet at δ ~1.3 ppm)

¹³C NMR spectroscopy confirms the presence of:

-

Carbonyl carbons (δ 165–175 ppm)

-

Aromatic carbons of the pyridine ring (δ 120–160 ppm)

-

Methyl carbons of the trimethylacetamido group (δ 25–30 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups through characteristic absorption bands:

-

Amide C=O stretch (~1650 cm⁻¹)

-

Acrylate ester C=O (~1720 cm⁻¹)

-

N-H stretching (~3300 cm⁻¹)

-

C=C stretching of the acrylate moiety (~1640 cm⁻¹)

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns:

-

Molecular ion [M+H]⁺ at m/z 277.1547

-

Characteristic fragmentation of the trimethylacetyl group

-

Loss of the ethyl group from the ester moiety

Chromatographic Methods

For purity assessment and isomer separation:

-

High-Performance Liquid Chromatography (HPLC)

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Thin-Layer Chromatography (TLC) using appropriate solvent systems

X-ray Crystallography

Single-crystal X-ray diffraction provides detailed structural information:

-

Confirmation of the E-configuration of the acrylate group

-

Dihedral angles between the pyridine and acrylate moieties

-

Three-dimensional arrangement and intermolecular interactions in the crystal lattice

Future Research Directions

Optimization of Synthetic Methods

Current research gaps suggest several areas for future investigation:

-

Development of more efficient synthetic routes with higher yields

-

Exploration of green chemistry approaches for more environmentally friendly synthesis

-

Stereoselective methods to ensure exclusive formation of the E-isomer

Expansion of Biological Activity Studies

Further research into the biological activities of Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate should focus on:

-

Detailed mechanism of action studies for both antimicrobial and anticancer activities

-

Evaluation against a broader spectrum of pathogens and cancer cell lines

-

In vivo efficacy and toxicity studies to assess therapeutic potential

-

Structure-activity relationship studies through the synthesis and testing of derivatives

Advanced Materials Development

Promising directions for materials research include:

-

Exploration of novel polymer formulations incorporating this compound

-

Development of stimuli-responsive materials for controlled drug release

-

Creation of functional coatings with enhanced properties for specific applications

-

Investigation of the compound's potential in biodegradable polymers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume